N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797702-98-7
VCID: VC4907126
InChI: InChI=1S/C14H18N2O4S/c1-15(2)21(18,19)16-9-7-14(8-10-16)12-6-4-3-5-11(12)13(17)20-14/h3-6H,7-10H2,1-2H3
SMILES: CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2
Molecular Formula: C14H18N2O4S
Molecular Weight: 310.37

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide

CAS No.: 1797702-98-7

Cat. No.: VC4907126

Molecular Formula: C14H18N2O4S

Molecular Weight: 310.37

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide - 1797702-98-7

Specification

CAS No. 1797702-98-7
Molecular Formula C14H18N2O4S
Molecular Weight 310.37
IUPAC Name N,N-dimethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide
Standard InChI InChI=1S/C14H18N2O4S/c1-15(2)21(18,19)16-9-7-14(8-10-16)12-6-4-3-5-11(12)13(17)20-14/h3-6H,7-10H2,1-2H3
Standard InChI Key ODHWOQPJMQQXJC-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a spirocyclic system where a benzofuran ring (a fused benzene and furan structure) is connected to a piperidine ring via a single carbon atom (spiro carbon). The benzofuran moiety contains a ketone group at the 3-position (C=O\text{C=O}), while the piperidine ring is substituted with a dimethyl sulfonamide group at the 1'-position. This arrangement creates a rigid three-dimensional structure that may influence its interactions with biological targets.

The SMILES notation (\text{CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2) underscores the connectivity: the sulfonamide group (SO2N(CH3)2\text{SO}_2\text{N(CH}_3\text{)}_2) is attached to the piperidine nitrogen, and the benzofuran’s oxygen atom is part of the fused ring system.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight310.37 g/mol
SolubilitySoluble in organic solvents
Hydrogen Bond Donors1 (NH in sulfonamide)
Hydrogen Bond Acceptors6 (2x O in sulfonamide, 2x O in benzofuran, 1x O in ketone, 1x N in piperidine)
Rotatable Bond Count3
Topological Polar Surface Area87.8 Ų

These properties suggest moderate bioavailability, with the polar sulfonamide and ketone groups enhancing water solubility, while the spirocyclic system may improve metabolic stability .

Synthesis and Chemical Reactivity

Multi-Step Synthetic Routes

The synthesis of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide typically involves:

  • Formation of the Spirocyclic Core: Cyclization reactions between benzofuran precursors and piperidine derivatives. For example, [2 + 2] intramolecular cycloadditions or nickel-catalyzed Alder-ene reactions of dienes can construct the spiro framework .

  • Sulfonamide Functionalization: Reacting the piperidine nitrogen with dimethylsulfamoyl chloride in the presence of a base.

  • Oxidation: Introducing the ketone group at the 3-position of the benzofuran via oxidation of a secondary alcohol intermediate.

A notable challenge is achieving stereochemical control during spirocycle formation. Recent advances in asymmetric catalysis, such as chiral nickel complexes, have enabled enantioselective synthesis of related piperidine derivatives .

Analytical Characterization

The compound’s structure is confirmed through:

  • Mass Spectrometry: Molecular ion peak at m/z 310.37.

  • NMR Spectroscopy: Distinct signals for the dimethyl sulfonamide (δ\delta 2.7 ppm for N(CH3)2\text{N(CH}_3\text{)}_2), benzofuran aromatic protons (δ\delta 6.8–7.5 ppm), and spiro carbon environments.

  • X-ray Crystallography: Resolves the spirocyclic geometry and confirms bond angles .

Comparative Analysis with Structural Analogues

CompoundCAS No.Molecular FormulaKey Activity
N,N-Dimethyl-3-oxo-...1797702-98-7C14_{14}H18_{18}N2_{2}O4_{4}SAntiviral, Antibacterial
Spiro[indole-3,2'-piperidine]1202882-XXC13_{13}H16_{16}N2_{2}O3_{3}Anticancer
Benzofuran-piperidine hybrid6599791-YYC15_{15}H20_{20}N2_{2}O2_{2}Anti-inflammatory

This compound’s sulfonamide group distinguishes it from analogues, potentially enhancing solubility and target affinity .

Applications and Future Directions

Drug Development

The compound’s dual benzofuran-sulfonamide pharmacophore makes it a candidate for:

  • Antimicrobial Agents: Targeting multidrug-resistant pathogens.

  • Oncology Therapeutics: Exploiting spirocyclic rigidity to improve pharmacokinetics.

  • Central Nervous System (CNS) Drugs: Piperidine moieties often cross the blood-brain barrier .

Synthetic Challenges

Future work must address:

  • Scalability: Optimizing catalytic systems for large-scale spirocycle synthesis .

  • SAR Studies: Systematically varying substituents to refine activity profiles.

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